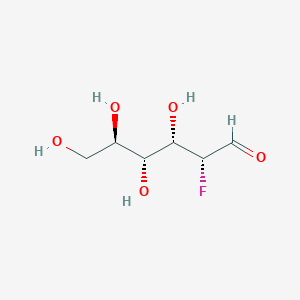

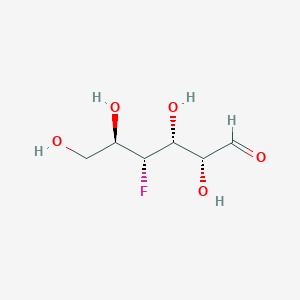

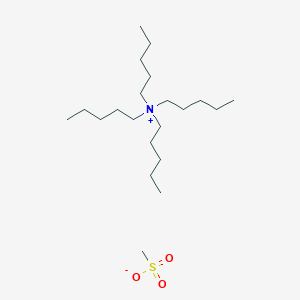

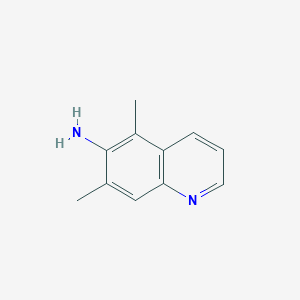

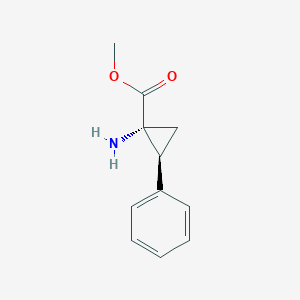

![molecular formula C8H9N3 B043665 2,7-dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 115951-60-5](/img/structure/B43665.png)

2,7-dimethyl-1H-imidazo[4,5-b]pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, providing a pathway for introducing various substituents at key positions of the heterocyclic core. This method has been applied to create compounds with potential biological activities, including antioxidant properties. The synthesis routes explore various chemical reactions, including the Willgerodt-Kindler reaction for creating derivatives with suspected biological activities (Rosenberg, Zhao, & Clark, 2012).

Molecular Structure Analysis

The molecular structure and vibrational properties of imidazo[4,5-b]pyridine compounds have been thoroughly analyzed through techniques like X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy. These studies reveal the compounds' crystallization behaviors, hydrogen bonding patterns, and unique spectral modes characteristic of the imidazopyridine skeleton. Detailed analyses using density functional theory (DFT) provide insights into their structural features and stability (Dymińska et al., 2013).

Chemical Reactions and Properties

Imidazo[4,5-b]pyridine compounds undergo various chemical reactions that facilitate the introduction of functional groups, enhancing their chemical diversity and potential applications. These reactions include quaternization, which modifies the compounds' electronic properties and solubility. The ability to form stable N-heterocyclic carbenes highlights the versatility of the imidazo[4,5-b]pyridine scaffold for further chemical transformations (Alcarazo et al., 2005).

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Imidazo[1,2-b]pyridazine scaffolds, closely related to "2,7-dimethyl-1H-imidazo[4,5-b]pyridine," have been extensively studied for their therapeutic potentials. These compounds are significant due to their varied biological activities, which include kinase inhibition, demonstrated by the success of ponatinib, a well-known kinase inhibitor. The exploration of new imidazo[1,2-b]pyridazine-containing derivatives for potential therapeutic applications underscores the scaffold's importance in drug discovery and development, offering insights into the structure-activity relationships (SAR) that could guide the synthesis of novel compounds with enhanced pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Organic Synthesis and Catalysis

The role of heterocyclic N-oxide molecules, including those derived from pyridine and indazole, underscores the versatility of imidazo[4,5-b]pyridine derivatives in organic synthesis and catalysis. These compounds serve as vital intermediates in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their utility extends beyond synthesis to include medicinal applications, highlighting the scaffold's broad impact across chemistry and biology (Li et al., 2019).

Biological Significance

Imidazopyridine-based derivatives, including those related to "2,7-dimethyl-1H-imidazo[4,5-b]pyridine," exhibit diverse pharmacological activities, such as antibacterial, antifungal, and anti-inflammatory effects. The extensive research into these compounds has identified them as crucial classes of fused heterocycles with a more diverse profile than their individual moieties. This research highlights the potential of imidazopyridines in combating multidrug-resistant bacterial infections, providing a foundation for developing novel antibacterial agents with reduced side effects (Sanapalli et al., 2022).

Direcciones Futuras

Imidazo[4,5-b]pyridines have a broad range of biological and pharmacological activities, making them a promising area for future research . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .

Propiedades

IUPAC Name |

2,7-dimethyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-4-9-8-7(5)10-6(2)11-8/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRKPOJJEMOZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-dimethyl-1H-imidazo[4,5-b]pyridine | |

CAS RN |

115951-60-5 | |

| Record name | 2,7-dimethyl-1H-imidazo[4,5-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.